Physicochemical Profiling and Characterization of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine in Drug Discovery
Physicochemical Profiling and Characterization of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Tetrahydroindazole (THI) Amines | CAS Registry Number: 1781627-89-1[1]
Executive Summary & Structural Causality
In modern medicinal chemistry, the transition from planar, fully aromatic ring systems to partially saturated scaffolds is a proven strategy to escape "flatland" and improve the physicochemical properties of drug candidates. 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (CAS: 1781627-89-1) represents a highly versatile, sp³-enriched building block[1].
As a Senior Application Scientist, I frequently encounter lead optimization programs halted by the poor aqueous solubility and high crystal lattice energies typical of fully aromatic indazoles. By saturating the six-membered ring to form a 4,5,6,7-tetrahydroindazole (THI) core, we disrupt molecular planarity. This structural morphing significantly lowers the melting point and enhances thermodynamic solubility without sacrificing the critical hydrogen-bond acceptor geometry of the pyrazole moiety [2]. Furthermore, the primary amine at the 5-position serves as a critical basic center, enabling electrostatic interactions (e.g., salt bridges) with target proteins, a feature that has been successfully exploited in the development of highly selective Sigma-2 receptor ligands and Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors[3].
Quantitative Physicochemical Data
The following table synthesizes the core physicochemical parameters of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine. The data reflects the inherent advantages of the THI scaffold in maintaining drug-likeness.
| Parameter | Value | Causality & Pharmacological Significance |
| Molecular Weight | 165.24 g/mol | Highly ligand-efficient; leaves ample "molecular weight budget" for downstream derivatization (e.g., reductive amination or amide coupling)[4]. |
| Molecular Formula | C₉H₁₅N₃ | Saturation adds hydrogen atoms, increasing the fraction of sp³ carbons (Fsp³), which correlates with clinical success and lower toxicity. |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Ideal for central nervous system (CNS) penetration. TPSA < 90 Ų is generally required to cross the blood-brain barrier[2]. |
| Predicted pKa (Amine) | ~9.0 - 9.5 | The basic aliphatic amine ensures the molecule is protonated at physiological pH (7.4), enhancing aqueous solubility and target engagement[5]. |
| LogP (Lipophilicity) | ~1.2 - 1.8 | Moderate lipophilicity balances aqueous solubility with lipid membrane permeability, avoiding the promiscuity associated with highly lipophilic compounds[2]. |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the characterization of this THI-amine must rely on self-validating protocols. Below are the step-by-step methodologies for determining its two most critical properties: pKa and thermodynamic solubility.
Protocol A: Potentiometric Determination of pKa
Causality for Method Selection: The aliphatic amine at the 5-position lacks a strong chromophore that changes absorption upon protonation. Therefore, UV-Vis spectrophotometric titration is unreliable. Potentiometric titration is the gold-standard alternative [6].
Step-by-Step Methodology:
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Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve 2.0 mmol of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine in 50 mL of a 50% methanol-water co-solvent system (to prevent precipitation of the un-ionized free base at high pH)[6].
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Titration: Titrate the solution with standardized 0.1 N aqueous KOH in 0.5 mL increments using an automated titrator [5].
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Data Acquisition: Record the pH only after the drift is < 0.001 pH units/min, ensuring thermodynamic equilibrium.
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Self-Validation System:
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Internal Control: Prior to the sample, titrate a known reference standard (e.g., benzylamine, literature pKa 9.33). The system is validated only if the reference pKa is recovered within ±0.05 log units.
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Algorithmic Validation: Calculate the pKa using the Henderson-Hasselbalch equation at each titration point. The calculated pKa must remain constant (variance < 0.05) across the 20% to 80% neutralization range. A drifting pKa indicates compound precipitation or overlapping ionization events, invalidating the run[5].
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Protocol B: Thermodynamic Solubility and Mass-Balance Validation
Causality for Method Selection: Kinetic solubility (DMSO spike method) often overestimates solubility by forming supersaturated or amorphous states. Thermodynamic shake-flask solubility reflects the true equilibrium between the crystalline solid and the aqueous phase, which is critical for late-stage lead optimization[7].
Step-by-Step Methodology:
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Equilibration: Add an excess of solid 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (approx. 5 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
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Incubation: Seal the vial and incubate at 37 °C with orbital shaking at 300 rpm for 24 hours[4].
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Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter.
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Quantification: Analyze the filtrate via LC-MS/MS against a multi-point calibration curve.
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Self-Validation System:
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Mass-Balance & Solid-State Check: Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). The assay is only valid if the XRPD pattern matches the starting material, proving the compound did not convert to a less soluble hydrate or polymorph during the assay.
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Linearity Check: Inject the supernatant at two distinct dilution factors (e.g., 1:10 and 1:100). The back-calculated concentrations must agree within 5%, proving the detector response is within the linear dynamic range.
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Pharmacological Workflow & Visualization
The 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine scaffold is frequently utilized in hit-to-lead campaigns. By functionalizing the primary amine via reductive amination or amide coupling, researchers can generate libraries of potent ligands. For example, coupling this scaffold with diverse lipophilic tails has yielded highly potent Sigma-2 receptor ligands (pKi > 7.8 M) with excellent microsomal stability [4].
Below is the logical workflow detailing the integration of the THI scaffold into a drug discovery pipeline.
Caption: Physicochemical optimization workflow transitioning from aromatic indazoles to THI scaffolds.
Conclusion
The physicochemical profile of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine makes it a highly privileged scaffold in modern drug discovery. By strategically utilizing the sp³-rich tetrahydroindazole core, researchers can overcome the solubility and permeability bottlenecks traditionally associated with flat, aromatic heterocycles. When characterized through rigorous, self-validating protocols like potentiometric titration and thermodynamic mass-balance solubility, this compound provides a reliable foundation for developing targeted therapeutics, particularly in the realms of kinase inhibition and CNS receptor modulation.
References
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NextSDS Chemical Database 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (CAS Number 1781627-89-1) URL:[Link][1]
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American Chemical Society (ACS Publications) Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors URL:[Link][2]
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National Institutes of Health (PubMed Central) Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands URL:[Link][3]
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ResearchGate Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25°C URL:[Link][6]
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Asian Journal of Pharmaceutical Analysis Determination of Dissociation Constant (PKA) of Enalapril maleate by Electromagnetic Instrument Based Method URL:[Link][5]
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